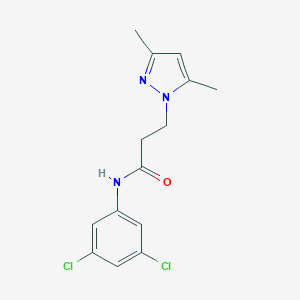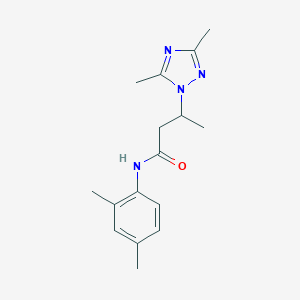
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)butanamide, also known as DMDB, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. DMDB belongs to the class of synthetic cannabinoids, which are compounds that mimic the effects of naturally occurring cannabinoids found in the cannabis plant. In
作用機序
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)butanamide acts as a potent agonist of the CB1 and CB2 receptors, which are located throughout the body, including in the brain and immune system. When this compound binds to these receptors, it activates a signaling pathway that leads to a variety of physiological effects. These effects include the modulation of pain and inflammation, the regulation of appetite and metabolism, and the modulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties, which make it a potential candidate for the treatment of pain and inflammation. This compound has also been shown to have neuroprotective properties, which make it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have anxiolytic and antidepressant properties, which make it a potential candidate for the treatment of mood disorders.
実験室実験の利点と制限
One advantage of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)butanamide is that it is a synthetic compound, which means that it can be easily synthesized in large quantities for use in laboratory experiments. Additionally, this compound has a high affinity for the CB1 and CB2 receptors, which makes it a potent and selective agonist of these receptors. However, one limitation of this compound is that it is a relatively new compound, and its long-term safety and efficacy have not yet been fully established.
将来の方向性
There are many potential future directions for the scientific research of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)butanamide. One direction is to study its potential use in the treatment of pain and inflammation. Another direction is to study its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, future research could focus on the development of new synthetic cannabinoids that have improved safety and efficacy profiles compared to this compound.
合成法
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)butanamide can be synthesized using a variety of methods, including the use of palladium-catalyzed Suzuki-Miyaura coupling reaction and the use of a Grignard reagent. The synthesis of this compound involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with 2,4-dimethylphenyl magnesium bromide, followed by the reaction with butanoyl chloride. The resulting product is then purified using column chromatography.
科学的研究の応用
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)butanamide has been the subject of numerous scientific studies due to its potential pharmacological properties. It has been shown to have a high affinity for the CB1 and CB2 receptors, which are the same receptors that are targeted by naturally occurring cannabinoids found in the cannabis plant. This compound has been studied for its potential use in the treatment of various medical conditions, including pain, inflammation, and neurological disorders.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-10-6-7-15(11(2)8-10)18-16(21)9-12(3)20-14(5)17-13(4)19-20/h6-8,12H,9H2,1-5H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHYGYRNUKVRNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(C)N2C(=NC(=N2)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



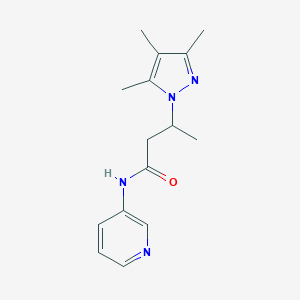
![N-[4-(acetylamino)phenyl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B497129.png)
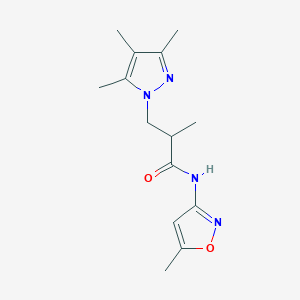

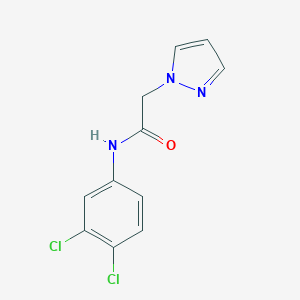


![1-Acetyl-4-[2-hydroxy-3-(4-methylpiperidyl)propoxy]-3-methoxybenzene](/img/structure/B497141.png)
![N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide](/img/structure/B497142.png)

![1-{[1,1'-Biphenyl]-4-yloxy}-3-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]propan-2-ol](/img/structure/B497144.png)
